Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (3Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1)
Description
Calcium (3E/Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate (1/1/1) is a calcium coordination complex featuring a mixed stereoisomeric ratio (E/Z = 1:1) of fluorinated β-diketonate ligands. The compound’s structure includes:
- Heptafluorinated alkyl chains: Enhances electron-withdrawing effects and thermal stability.
- Oxooctenolate backbone: Acts as a bidentate chelator, stabilizing the calcium center.
Properties
IUPAC Name |
calcium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H11F7O2.Ca/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXRFZXYYNXEBG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20CaF14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is a fluorinated compound known for its unique chemical properties and potential biological activities. This compound is characterized by its complex molecular structure and the presence of multiple fluorine atoms which significantly influence its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 296.18 g/mol. The structure consists of a heptafluorinated chain attached to a dimethyl group and a keto functional group. The presence of fluorine contributes to its lipophilicity and stability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₇O₂ |
| Molecular Weight | 296.1820 g/mol |
| IUPAC Name | Calcium bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate) |
| CAS Registry Number | 17587-22-3 |
Biological Activity
Research on the biological activity of this compound indicates potential applications in various fields such as pharmaceuticals and agriculture. The following sections summarize key findings regarding its biological effects.
Antimicrobial Activity
Studies have shown that fluorinated compounds can exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of fluorine atoms enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively than non-fluorinated analogs.
- Case Study : A study demonstrated that similar fluorinated compounds inhibited the growth of various bacterial strains by disrupting their membrane integrity.
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of this compound on cancer cells:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including breast (MCF7) and lung (A549) cancer cells.
- Findings : Results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values suggesting that it may act as a potential anticancer agent.
Mechanistic Insights
The biological activity of calcium bis(heptafluoro) compounds can be attributed to their ability to interact with biological macromolecules:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in metabolic pathways.
- Cell Signaling Modulation : There is evidence that they can modulate signaling pathways related to apoptosis and cell proliferation.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy:
Scientific Research Applications
Catalysis
Calcium (3E)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate has been explored as a catalyst in various reactions due to its ability to stabilize transition states. Its unique fluorinated structure allows for:
- Enhanced catalytic activity in organic transformations.
- Improved selectivity in reactions involving complex substrates.
Environmental Chemistry
The compound's properties make it suitable for applications in environmental remediation:
- Heavy Metal Ion Extraction : Research indicates that this compound can effectively chelate heavy metal ions from contaminated water bodies. Its high affinity for metal ions allows for efficient extraction and recovery processes.
Material Science
In material science, the compound is utilized for:
- Fluorinated Polymer Synthesis : Its incorporation into polymer matrices enhances thermal stability and chemical resistance.
Pharmaceutical Applications
Studies have suggested potential applications in drug delivery systems:
- The compound's ability to form stable complexes with various pharmaceutical agents can enhance bioavailability and targeted delivery.
Case Study 1: Heavy Metal Ion Extraction
A study published in the Journal of Hazardous Materials demonstrated the efficacy of calcium heptafluorinated diketones in extracting gallium from aqueous solutions using supercritical carbon dioxide extraction methods. The results indicated a significant reduction in gallium concentration post-treatment when utilizing calcium heptafluorinated diketones as chelating agents .
Case Study 2: Catalytic Activity Enhancement
Research conducted by Zhang et al. (2020) highlighted the use of calcium heptafluorinated diketones as catalysts in the synthesis of complex organic compounds. The study reported an increase in reaction rates and yields when compared to traditional catalysts .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Catalysis | Organic transformations | Enhanced selectivity and activity |
| Environmental Chemistry | Heavy metal ion extraction | Effective chelation of metal ions |
| Material Science | Fluorinated polymer synthesis | Improved thermal stability |
| Pharmaceutical | Drug delivery systems | Increased bioavailability |
Comparison with Similar Compounds
Structural Analogues from Evidence
Key Differences and Implications
Metal Center: Calcium: Alkaline earth metal (Ca²⁺) with smaller ionic radius and lower toxicity vs. lead (Pb²⁺/Pb⁴⁺). Calcium complexes may prioritize applications in biocompatible materials or environmental chemistry. Lead: Heavier metal with higher density and toxicity, often used in specialized organometallic synthesis or high-density materials .
Ligand Systems: The heptafluoro ligand in the calcium compound likely improves thermal stability and Lewis acidity compared to non-fluorinated analogs. Lead compounds with chlorophenyl or trimethylsilyl ligands ([1104-90-1], [41823-73-8]) exhibit distinct solubility and reactivity profiles due to ligand electronegativity and steric effects .
Applications: Calcium Complex: Potential use in fluorinated materials for optics, sensors, or low-toxicity catalysts. Lead Complexes: Niche roles in electronics (e.g., [294629-04-2] in mixed-metal oxides) or as precursors in synthetic chemistry .
Q & A
Q. What experimental methodologies are recommended for synthesizing and isolating the (3E) and (3Z) isomers of this calcium complex?
Methodological Answer: Synthesis requires precise control of steric and electronic factors to favor the (3E) or (3Z) configuration. A stepwise approach is advised:
Ligand Preparation : Synthesize the heptafluoro-dimethyl-oxooctenolate ligand via nucleophilic substitution, using fluorinated precursors (e.g., perfluoroalkyl iodides) under anhydrous conditions.
Metal Coordination : React the ligand with calcium oxide or calcium hydride in a polar aprotic solvent (e.g., THF or DMF) at controlled temperatures (0–25°C) to avoid isomerization.
Isolation : Employ fractional crystallization or chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to separate isomers. Monitor purity via NMR, as fluorinated groups exhibit distinct chemical shifts for E/Z configurations .
Q. How can researchers validate the structural integrity of this calcium complex using spectroscopic techniques?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : Use and NMR to confirm ligand coordination and isomer ratios. For calcium, indirect detection via NMR (e.g., DEPT-Q) may highlight metal-induced shifts.
- FT-IR : Identify carbonyl (C=O) stretching frequencies (~1650–1750 cm) and Ca–O bonding (~400–500 cm).
- X-ray Diffraction (XRD) : Single-crystal XRD is definitive for structural confirmation. For amorphous samples, pair with EXAFS to analyze Ca coordination geometry .
Q. What stability tests are essential for handling this compound in ambient and reactive environments?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (e.g., 150–300°C).
- Moisture Sensitivity : Conduct Karl Fischer titration to quantify hygroscopicity. Store in desiccators with PO.
- Oxidative/REDOX Stability : Use cyclic voltammetry to evaluate redox activity in acetonitrile or DMSO electrolytes. Monitor for ligand degradation via HPLC post-experiment .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for isomer-selective synthesis?
Methodological Answer: Integrate quantum mechanical (QM) and molecular dynamics (MD) simulations:
Reaction Path Search : Apply density functional theory (DFT) to map potential energy surfaces for ligand-metal coordination, identifying transition states favoring (3E) or (3Z) isomers.
Solvent Effects : Use COSMO-RS models to simulate solvent interactions (e.g., dielectric constant of THF vs. DMF) and their impact on isomer stability.
Feedback Loop : Validate computational predictions with small-scale experiments, then refine models using experimental data (e.g., kinetic isotope effects) .
Q. What strategies resolve contradictions in kinetic data for ligand exchange reactions involving this complex?
Methodological Answer: Conflicting kinetic data often arise from unaccounted variables:
- Variable Control : Use a Design of Experiments (DoE) framework (e.g., Box-Behnken design) to systematically test temperature, solvent polarity, and counterion effects.
- Mechanistic Probes : Introduce isotopic labels (e.g., in the carbonyl group) to track ligand dissociation pathways via mass spectrometry.
- Advanced Kinetics : Employ stopped-flow spectroscopy with fluorinated ligands to capture sub-second exchange rates, correlating with Eyring plot analyses .
Q. How do steric and electronic factors influence the compound’s reactivity in catalytic applications?
Methodological Answer:
- Steric Analysis : Calculate Tolman cone angles for ligands using crystallographic data. Compare with catalytic turnover rates in model reactions (e.g., aldol condensations).
- Electronic Profiling : Use Natural Bond Orbital (NBO) analysis to quantify charge transfer from Ca to the ligand. Pair with Hammett substituent constants to predict reactivity trends.
- Catalytic Testing : Screen the complex in fluorination reactions (e.g., C–F bond formation) under varying pressures (1–10 atm HF) to assess ligand lability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
